[2-(Methoxymethyl)phenyl]thiourea
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Description
[2-(Methoxymethyl)phenyl]thiourea is an organosulfur compound with the molecular formula C9H12N2OS and a molecular weight of 196.27 g/mol . It is a derivative of thiourea, where the phenyl group is substituted with a methoxymethyl group
Mechanism of Action
Target of Action
It is known that thiourea derivatives, to which [2-(methoxymethyl)phenyl]thiourea belongs, have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .
Mode of Action
It is known that thiourea derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Given the diverse biological applications of thiourea derivatives, it can be inferred that this compound may affect multiple biochemical pathways .
Result of Action
Given the diverse biological applications of thiourea derivatives, it can be inferred that this compound may have various molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Thiourea and its derivatives, which [2-(Methoxymethyl)phenyl]thiourea is a part of, have been shown to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties .
Cellular Effects
Thiourea derivatives have been shown to have various effects on cells, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial effects .
Molecular Mechanism
It is known that thiourea and its derivatives can undergo oxidation at sulfur, followed by reactions in which the sulfur moiety is separated from the rest of the molecule .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Properties
IUPAC Name |
[2-(methoxymethyl)phenyl]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-12-6-7-4-2-3-5-8(7)11-9(10)13/h2-5H,6H2,1H3,(H3,10,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALVYHAMQBOMEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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